5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione
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Overview
Description
5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione, also known as lawsone or henna, is a natural dye molecule found in the leaves of the henna plant. It has been used for centuries as a cosmetic and medicinal agent in various cultures. In recent years, lawsone has gained attention for its potential applications in scientific research due to its unique chemical structure and properties.
Scientific Research Applications
Naphthoquinones in Aloe secundiflora
Research on naphthoquinones, including compounds structurally related to 5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione, found in Aloe secundiflora roots, indicated anti-bacterial activity against Mycobacterium tuberculosis. These compounds also exhibited cytotoxicity against the Vero cell line (Induli et al., 2012).
Cycloaddition Reactions
A study focused on the cycloaddition reactions of naphthoquinones, such as 5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione, revealing complex chemical reactions and potential for synthetic applications (Piggott & Wege, 1998).
Hydroxyl Group and π-Electrons Interaction
Investigations into the conformation and interactions of hydroxyl groups in compounds like 1, 2-Dihydro-5-hydroxy-8-methoxy-3-methylnaphthalene, closely related to 5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione, have contributed to understanding molecular structures and electronic interactions (Ōki et al., 1966).
Synthesis of Naphthoquinones
The synthesis of related naphthoquinones provides insights into the methodologies for producing complex organic compounds and their potential applications in various fields, including pharmaceuticals (Piggott & Wege, 2003).
Gold Nanoparticles Synthesis
Naphthazarin, a compound similar to 5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione, has been utilized in the synthesis of gold nanoparticles, showcasing its potential in nanotechnology applications (Attaran et al., 2015).
Antioxidant Activity
Studies have shown that derivatives of 5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene exhibit significant antioxidant activity, indicating potential therapeutic applications (Mitra et al., 2008).
Cytotoxic Quinones
Compounds related to 5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione have been isolated from the roots of Aloe dawei, demonstrating high cytotoxic activity against breast cancer cells, suggesting potential in cancer research (Abdissa et al., 2014).
properties
CAS RN |
915764-62-4 |
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Product Name |
5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione |
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.2 g/mol |
IUPAC Name |
5,6-dihydroxy-3-methoxy-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O5/c1-5-9(14)6-3-4-7(13)10(15)8(6)11(16)12(5)17-2/h3-4,13,15H,1-2H3 |
InChI Key |
PHBDLNDEUKOZEQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C2=C(C(=C1OC)O)C(=O)C(=O)C=C2)O |
SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC(=C2O)O)OC |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC)O)C(=O)C(=O)C=C2)O |
synonyms |
5,6-Dihydroxy-3-methoxy-2-methyl-1,4-naphthalenedione; 5,6-O-Didemethyl-3-O-methylancistroquinone C; 6-O-Demethyl-3-O-methylancistroquinone B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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